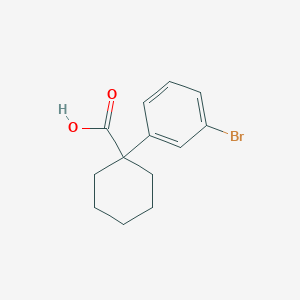

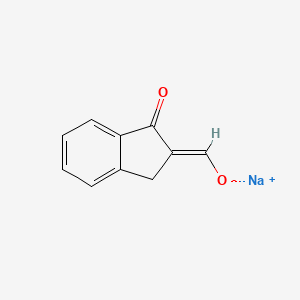

![molecular formula C9H14O4 B2707977 Ethyl 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2241139-97-7](/img/structure/B2707977.png)

Ethyl 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a chemical compound with the CAS Number: 2241139-97-7 . It has a molecular weight of 186.21 . The IUPAC name for this compound is this compound . The Inchi Code for this compound is 1S/C9H14O4/c1-2-12-7(11)8-3-9(4-8,5-10)13-6-8/h10H,2-6H2,1H3 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code 1S/C9H14O4/c1-2-12-7(11)8-3-9(4-8,5-10)13-6-8/h10H,2-6H2,1H3 .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Antimalarial Activity

One study focused on the synthesis of derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, demonstrating their antimalarial activities against the P. falciparum strain and their antimycobacterium activities. This highlights the compound's relevance in the development of new antimalarial agents (Nongpanga Ningsanont et al., 2003).

Chemical Synthesis and Rearrangement

Another study detailed the acid-catalyzed double rearrangement of ethyl 6-oxa-2,2, 4,4-tetramethyl-1-azabicyclo[3,1,0]hexane-3-carboxylate leading to ethyl 1,2,4,5-tetramethyl-pyrrole-3-carboxylate. This work contributes to the understanding of chemical rearrangements and provides a methodology for synthesizing complex organic structures (A. Dehnel & J. Kanabus‐kaminska, 1987).

Enzymatic Catalysis

Research on enzymatically catalyzed oxidative polymerization using Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate as a substrate underlines the compound's potential in materials science, specifically in the synthesis of novel polymeric materials (Yan Pang et al., 2003).

Chiral Synthons Synthesis

The lipase-catalyzed synthesis of a tri-substituted cyclopropyl chiral synthon, presenting a practical method for the preparation of chiral 1-alkoxycarbonyl-2-oxo-3-oxabicyclo[3.1.0]hexane, showcases the application of biocatalysis in achieving high enantiomeric purity for complex organic molecules (T. Tsuji et al., 1999).

Gold(I)-Catalyzed Reactions

A study on gold(I)-catalyzed three-component additions, producing 3-oxabicyclo[3.1.0]hexanes, underlines the compound's utility in organic synthesis, offering a versatile approach to the construction of bicyclic frameworks with high yields and moderate diastereoselectivities (Guoqiang Tian & M. Shi, 2007).

Propiedades

IUPAC Name |

ethyl 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-2-12-7(11)8-3-9(4-8,5-10)13-6-8/h10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIQLELWPTXRQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC(C1)(OC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

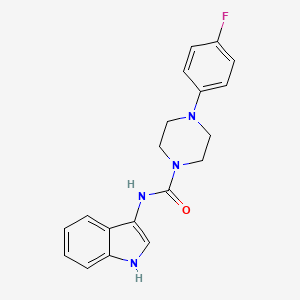

![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2707895.png)

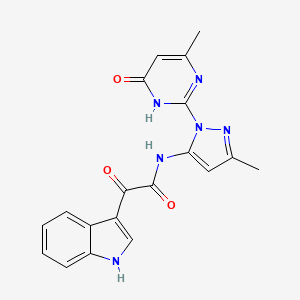

![N-cyano-3-ethyl-N-[(1,2-oxazol-3-yl)methyl]aniline](/img/structure/B2707896.png)

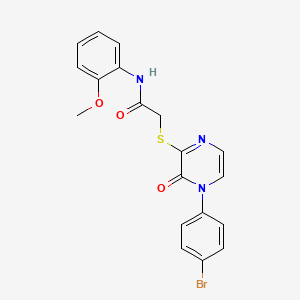

![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime](/img/structure/B2707897.png)

![N-(sec-butyl)-1-((2,5-dimethylbenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2707900.png)

![Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2707905.png)

![N-[2-(1-Cyanopropylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B2707912.png)